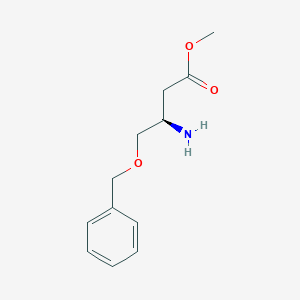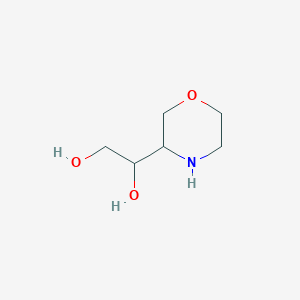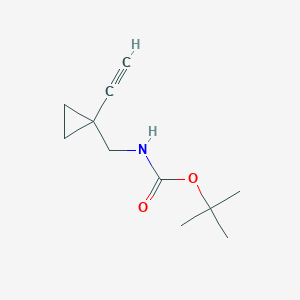
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent, such as phosphorus tribromide, to form cyclobutyl bromide.
Alkylation Reaction: The cyclobutyl bromide is then reacted with 4-methoxybenzene in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(2-Hydroxy-1-cyclobutoxyethyl)-4-methoxybenzene.
Oxidation Reactions: Formation of 1-(2-Bromo-1-cyclobutoxyethyl)-4-formylbenzene or 1-(2-Bromo-1-cyclobutoxyethyl)-4-carboxybenzene.
Reduction Reactions: Formation of 1-(Cyclobutyl)-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
Bromocyclohexane: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.
1-Bromo-2-methoxybenzene: Similar in structure but without the cyclobutoxy group.
2-Bromo-1-cyclopropylethanone: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is unique due to the presence of both a cyclobutoxy group and a methoxy group attached to the benzene ring
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
1-(2-bromo-1-cyclobutyloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)13(9-14)16-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
InChI-Schlüssel |
UXXPNHWHTIXJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CBr)OC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
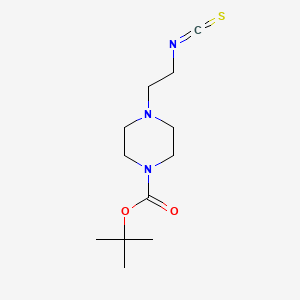
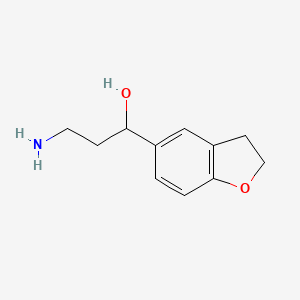
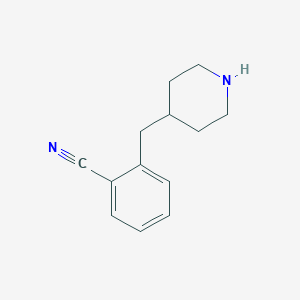
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
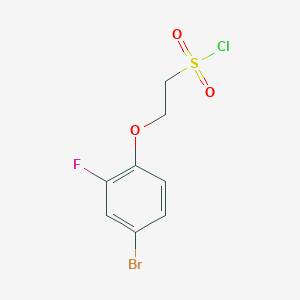

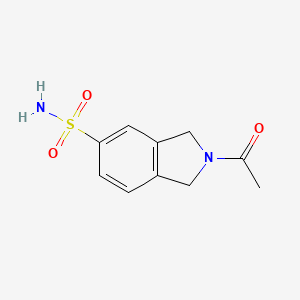

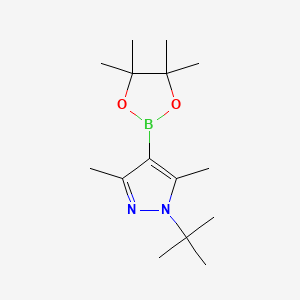
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
